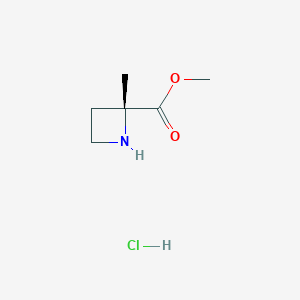

Methyl (2r)-2-methylazetidine-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13710470

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12ClNO2 |

|---|---|

| Molecular Weight | 165.62 g/mol |

| IUPAC Name | methyl (2R)-2-methylazetidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO2.ClH/c1-6(3-4-7-6)5(8)9-2;/h7H,3-4H2,1-2H3;1H/t6-;/m1./s1 |

| Standard InChI Key | HKRDVTDOFOMXDY-FYZOBXCZSA-N |

| Isomeric SMILES | C[C@@]1(CCN1)C(=O)OC.Cl |

| SMILES | CC1(CCN1)C(=O)OC.Cl |

| Canonical SMILES | CC1(CCN1)C(=O)OC.Cl |

Introduction

Chemical Structure and Stereochemical Features

Methyl (2R)-2-methylazetidine-2-carboxylate hydrochloride belongs to the azetidine class, a strained four-membered ring system with one nitrogen atom. The (2R) configuration denotes the stereochemistry at the second carbon, where a methyl group is attached. This chiral center is critical for the compound’s biological interactions, as it influences binding affinity to enzymatic targets. The carboxylate ester group at position 2 enhances solubility in polar solvents, while the hydrochloride salt form improves crystallinity and stability during storage .

The azetidine ring’s puckered conformation introduces angle strain, which can increase reactivity compared to larger heterocycles like pyrrolidine. Structural analyses of related azetidine derivatives, such as rac-(2R,4R)-4-methylazetidine-2-carboxylic acid hydrochloride, reveal that substituents on the ring significantly alter electronic and steric properties . For instance, the methyl group at position 2 in the title compound creates a steric hindrance that may affect ring-opening reactions or interactions with biological targets.

Synthesis Methods and Stereoselective Strategies

The synthesis of methyl (2R)-2-methylazetidine-2-carboxylate hydrochloride typically involves multi-step sequences starting from β-amino alcohols or their precursors. A notable method, adapted from azetidine synthesis protocols, employs the chlorination of enantiomerically pure β-amino alcohols using thionyl chloride (SOCl₂), followed by intramolecular alkylation to form the azetidine ring .

Key Synthetic Steps:

-

Chlorination: Treatment of (R)-configured β-amino alcohols with SOCl₂ yields β-amino chlorides. This step proceeds via an intermediate aziridinium ion, which undergoes regioselective opening by chloride anions. The retention of configuration is attributed to a double-inversion mechanism .

-

Cyclization: The chlorinated intermediates undergo base-mediated intramolecular alkylation. For example, using lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) with hexamethylphosphoramide (HMPA) as an additive promotes cyclization to form the azetidine ring. This step exhibits high diastereoselectivity, favoring the cis-configuration due to transition-state steric effects .

A comparative analysis of synthesis methods is provided in Table 1.

Table 1: Synthesis Methods for Azetidine Derivatives

| Starting Material | Reagents/Conditions | Product Yield | Diastereoselectivity | Reference |

|---|---|---|---|---|

| β-Amino alcohol | SOCl₂, DCM, 0°C → 25°C | 85–90% | >98% cis | |

| Enantiopure ester | LiHMDS, THF/HMPA, -78°C | 75–80% | 100% cis |

These methods highlight the importance of steric and electronic factors in achieving high stereochemical fidelity. Challenges remain in scaling these protocols for industrial production, particularly in minimizing byproducts like elimination compounds .

Physicochemical and Stability Profiles

The hydrochloride salt form of methyl (2R)-2-methylazetidine-2-carboxylate enhances its stability under ambient conditions. Key physicochemical properties include:

-

Molecular Weight: 165.62 g/mol

-

Solubility: High solubility in water and polar organic solvents (e.g., methanol, DMF) due to ionic character .

-

Storage: Recommended storage at 2–8°C under inert atmosphere to prevent hydrolysis of the ester group .

-

Purity: Commercial samples typically exhibit ≥95% purity, with impurities primarily comprising residual solvents or stereoisomers .

The compound’s stability is pH-dependent, with degradation observed under strongly acidic or basic conditions. Hydrolysis of the methyl ester to the corresponding carboxylic acid is a major degradation pathway, necessitating careful handling during synthetic applications .

Applications in Pharmaceutical Research

Azetidine derivatives are increasingly explored as bioisosteres for proline in peptide-based therapeutics. The title compound’s rigid structure and chiral center make it a promising candidate for modulating peptide conformation and enhancing metabolic stability. Specific applications include:

-

Peptide Mimetics: Incorporation into antimicrobial peptides to reduce enzymatic degradation while maintaining target affinity .

-

Enzyme Inhibitors: Structural studies suggest potential as a transition-state analog for proteases involved in neurodegenerative diseases .

-

Bioremediation: Preliminary evidence indicates that bacterial strains can metabolize azetidine derivatives, hinting at environmental applications .

Ongoing research focuses on optimizing the compound’s pharmacokinetic properties, such as oral bioavailability and tissue penetration. Challenges include mitigating off-target effects caused by the reactive azetidine ring.

Comparison with Related Azetidine Derivatives

The structural uniqueness of methyl (2R)-2-methylazetidine-2-carboxylate hydrochloride becomes evident when compared to analogs (Table 2).

Table 2: Structural and Functional Comparison of Azetidine Derivatives

| Compound | Molecular Formula | Key Feature | Application Area |

|---|---|---|---|

| Methyl (2R)-2-methylazetidine-2-carboxylate HCl | C₆H₁₁NO₂·HCl | Chiral methyl group at C2 | Peptide synthesis |

| rac-(2R,4R)-4-Methylazetidine-2-carboxylic acid HCl | C₅H₁₀ClNO₂ | Racemic mixture with C4 methyl | Biochemical studies |

| Methyl azetidine-2-carboxylate HCl | C₅H₉NO₂·HCl | No methyl substituent | Intermediate in organic synthesis |

The chiral methyl group in the title compound confers distinct stereoelectronic effects, enabling selective interactions absent in racemic or unsubstituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume